Sarisan
Overview
Description
Sarisan is a naturally occurring monolignan compound found in various plant species, including those in the Umbelliferae, Piperaceae, Lauraceae, and Saururaceae families. It possesses a piperonyl moiety and is known for its insecticidal and antifungal properties .
Mechanism of Action
Target of Action
Sarisan, a naturally occurring monolignan, is primarily used as an insecticidal agent . Its primary targets are insects such as the pre-third Mythimna separata Walker . The compound interacts with specific biochemical pathways in these insects, leading to their mortality .
Mode of Action
This compound’s interaction with its targets involves the introduction of specific units on the 1,3,4-oxadiazole ring at the C-3 position of this compound . This interaction results in the creation of more potent compounds, which exhibit promising insecticidal activities . The introduction of fluorophenyl or 4-cyanophenyl units on the 1,3,4-oxadiazole ring at the C-3 position of this compound could afford more potent compounds .
Biochemical Pathways
This compound affects the biochemical pathways of its targets, leading to their mortality It is known that the introduction of heteroaromatic fragments on the 1,3,4-oxadiazole ring at the c-3 position of this compound is crucial for the insecticidal activity .
Pharmacokinetics
These properties play a crucial role in the bioavailability and efficacy of any compound
Result of Action
The molecular and cellular effects of this compound’s action primarily involve its insecticidal activities. This compound analogues have shown promising insecticidal activities with final mortality rates of over 60% when compared with other commercial insecticides . These results suggest that this compound’s action at the molecular and cellular level is effective in controlling certain insect populations .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sarisan analogues can be synthesized through iodine-catalyzed oxidative cyclisation. This method involves the use of iodine as a catalyst and potassium carbonate as a base.
Industrial Production Methods: this compound can be isolated from plants or synthesized from sesamol, a biorenewable natural product. The industrial production involves a metal-free one-pot synthesis method, which is practical and efficient .
Chemical Reactions Analysis
Types of Reactions: Sarisan undergoes various chemical reactions, including oxidative cyclisation, substitution, and intramolecular C−N bond formation .
Common Reagents and Conditions:
Oxidative Cyclisation: Iodine as a catalyst and potassium carbonate as a base.
Substitution: Introduction of fluorophenyl or 4-cyanophenyl units on the 1,3,4-oxadiazole ring
Major Products: The major products formed from these reactions are this compound analogues containing 1,3,4-oxadiazole moieties, which exhibit enhanced insecticidal and antifungal activities .
Scientific Research Applications
Sarisan and its analogues have been extensively studied for their insecticidal and antifungal properties. They are used in agriculture to control crop-threatening pests and phytopathogenic fungi. Additionally, this compound analogues have shown potential in the development of eco-friendly insecticides and fungicides .
Comparison with Similar Compounds
- Toosendanin
- Hymexazol
- Piperonyl butoxide
- Myristicin
Sarisan stands out due to its unique structure and the ability to form potent analogues through simple synthetic routes.
Properties
IUPAC Name |
5-methoxy-6-prop-2-enyl-1,3-benzodioxole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-3-4-8-5-10-11(14-7-13-10)6-9(8)12-2/h3,5-6H,1,4,7H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRHTIWFKXZWAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1CC=C)OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10171851 | |
Record name | Sarisan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10171851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18607-93-7 | |
Record name | Asaricin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18607-93-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sarisan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018607937 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC44848 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44848 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC27868 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27868 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Sarisan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10171851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SARISAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CWL14ZQ19X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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